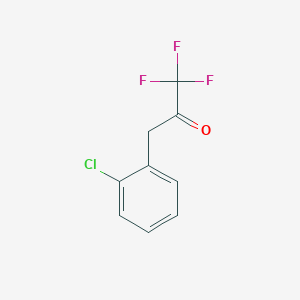

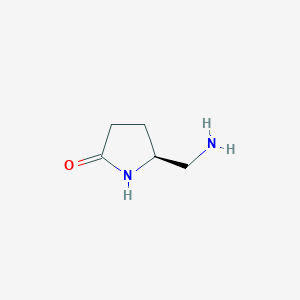

3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one" is a chemical of interest due to its potential applications in various fields of chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and methodologies that could be relevant for its analysis.

Synthesis Analysis

The synthesis of related chlorophenyl compounds and trifluoromethylated structures is well-documented. For instance, the synthesis of trichloromethylated (Z)-olefins, which are useful for the synthesis of various enynes and diynes, is achieved through the reaction of aldehydes with 3,3,3-trichloropropyl-1-triphenylphosphorane . Similarly, the base-promoted reaction of nucleophiles with 2-chloro-3,3,3-trifluoroprop-1-ene provides access to various β-substituted-trifluoromethyl-ethenes . These methods could potentially be adapted for the synthesis of "3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one".

Molecular Structure Analysis

The molecular structure of chlorophenyl compounds is often characterized using techniques such as FT-IR, NMR, and X-ray diffraction. For example, the molecular structure of a dichlorophenyl compound was confirmed by IR and single crystal X-ray diffraction studies . Similarly, the crystal structure of another chlorophenyl compound was determined using X-ray diffraction, revealing the molecular arrangement . These techniques could be employed to analyze the molecular structure of "3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one".

Chemical Reactions Analysis

The reactivity of chlorophenyl and trifluoromethyl compounds can be complex. For instance, the reaction of a chlorophenyl compound with chloral leads to the formation of a product with high regio- and stereoselectivity . Additionally, the compound "(E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one" has been studied for its chemical reactivity, providing insights into the electronic properties and chemical behavior . These studies could inform the reactivity analysis of "3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one".

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized in several studies. For example, the vibrational wavenumbers, hyperpolarizability, and infrared intensities of a dichlorophenyl compound were computed and analyzed . The nonlinear optical properties and second-harmonic generation efficiency of another chlorophenyl compound were also evaluated . These properties are crucial for understanding the behavior of "3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one" in various applications.

科学的研究の応用

Synthesis and Chemical Transformations

- Synthesis of Trifluoropropanoic Acid : A method for preparing 3,3,3-trifluoropropanoic acid using 1-chloro-3,3,3-trifluoropropene as the starting material was developed, showcasing the use of 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one in synthesizing important chemical intermediates (Komata et al., 2008).

- Crystal Structure Analysis : The crystal structure of a related compound, cyproconazole, was analyzed, highlighting the importance of 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one in understanding the structural characteristics of related chemical compounds (Kang et al., 2015).

- Stereochemical Synthesis : The compound was used in the stereo-selective synthesis of CF3-substituted tri- and tetrasubstituted oxiranes and alkenes, demonstrating its versatility in complex chemical synthesis processes (Shimizu et al., 2003).

Material Sciences and Catalysis

- Enzymatic Process Development : The compound was integral in developing an enzymatic process for preparing a chiral intermediate for Ticagrelor, showcasing its role in pharmaceutical synthesis and green chemistry applications (Guo et al., 2017).

- Oxidative Addition Reaction : The oxidative addition reaction of tris(2-methoxy-5-Chlorinephenyl)Antimony with trifluoropropionic acid was studied, indicating the compound's relevance in understanding reaction mechanisms in organometallic chemistry (Khaybullina, 2021).

- Molecular Dynamics Simulation : The influence of trifluoromethyl groups on the miscibility of fluorinated alcohols with water was studied, suggesting the compound's significance in the study of physicochemical properties of fluorinated organic molecules (Fioroni et al., 2003).

Biomedical Research

- Antitumor Evaluation : The compound's derivatives were used in antitumor evaluation and molecular docking studies, demonstrating its potential in pharmaceutical research and drug development (Al-Suwaidan et al., 2015).

- Synthesis of Antipathogenic Agents : New thiourea derivatives of the compound were synthesized and evaluated for their interaction with bacterial cells, showing its application in developing antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Safety And Hazards

This involves understanding the toxicity, flammability, environmental impact, and handling precautions of the compound.

将来の方向性

This involves discussing potential future research directions, such as new synthetic routes, applications, or theoretical studies.

特性

IUPAC Name |

3-(2-chlorophenyl)-1,1,1-trifluoropropan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O/c10-7-4-2-1-3-6(7)5-8(14)9(11,12)13/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVFTIRDIQLOTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381810 |

Source

|

| Record name | 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one | |

CAS RN |

150322-79-5 |

Source

|

| Record name | 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B136485.png)

![Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-](/img/structure/B136494.png)

![Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]-](/img/structure/B136499.png)

![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-(4-hydroxy-4-methylpentyl)-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B136503.png)

![6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane](/img/structure/B136504.png)